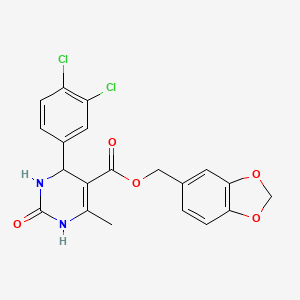

![molecular formula C15H15ClO3 B5126642 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5126642.png)

1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene, commonly known as Bisphenol-O (BPO), is a chemical compound that has been widely used in scientific research. BPO is a derivative of bisphenol A (BPA) and has been found to have similar properties. BPO is a colorless solid that is soluble in organic solvents and has a molecular weight of 316.8 g/mol.

Wirkmechanismus

The mechanism of action of 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene is similar to that of BPA. This compound binds to estrogen receptors (ERs) and activates the transcription of estrogen-responsive genes. This compound has been found to have a higher affinity for ERβ than ERα, which may contribute to its weaker estrogenic activity. This compound has also been found to have anti-estrogenic activity, possibly through its ability to bind to ERs and prevent the binding of other estrogenic compounds.

Biochemical and Physiological Effects

This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can stimulate the proliferation of breast cancer cells and alter the expression of genes involved in cell cycle regulation and apoptosis. This compound has also been found to affect the expression of genes involved in lipid metabolism and insulin signaling in liver cells. In vivo studies have shown that this compound can cause developmental abnormalities and reproductive toxicity in zebrafish and rodents.

Vorteile Und Einschränkungen Für Laborexperimente

1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene has several advantages for use in lab experiments. This compound is a stable and readily available compound that can be easily synthesized or purchased from chemical suppliers. This compound has also been well characterized in terms of its chemical and physical properties, as well as its biological activity. However, this compound also has some limitations for use in lab experiments. This compound has a relatively low potency compared to other BPA derivatives, which may limit its usefulness for certain applications. This compound also has a relatively short half-life in vivo, which may limit its ability to mimic the effects of BPA in animal models.

Zukünftige Richtungen

There are several future directions for research on 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene. One area of research is to investigate the potential health effects of this compound exposure in humans. This compound has been detected in human urine and serum samples, but the levels of exposure and potential health effects are not well understood. Another area of research is to develop more sensitive and specific analytical methods for detecting BPA derivatives in environmental samples. This could help to better understand the sources and pathways of BPA exposure in the environment. Finally, there is a need for more research on the mechanisms of action and biological effects of this compound, particularly in relation to its anti-estrogenic activity and potential health effects.

Synthesemethoden

1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene can be synthesized from 2-methoxyphenol and 3-chlorophenol via a Williamson ether synthesis reaction. The reaction involves the use of a strong base, such as sodium hydride or potassium hydride, to deprotonate the phenols and allow for the formation of the ether bond. The resulting product is then purified by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene has been widely used in scientific research as a model compound for studying the estrogenic and anti-estrogenic effects of BPA derivatives. This compound has been found to have similar estrogenic activity as BPA, but with a lower potency. This compound has also been used as a reference compound for developing analytical methods for detecting BPA derivatives in environmental samples.

Eigenschaften

IUPAC Name |

1-chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO3/c1-17-14-7-2-3-8-15(14)19-10-9-18-13-6-4-5-12(16)11-13/h2-8,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRDACWQTVUMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCOC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5126563.png)

![N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5126570.png)

![5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5126576.png)

![N'-[2-(2-chlorophenoxy)acetyl]nicotinohydrazide](/img/structure/B5126591.png)

![4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5126629.png)

![cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5126633.png)

![6-amino-1-benzyl-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5126635.png)

![1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)

![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)

![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)